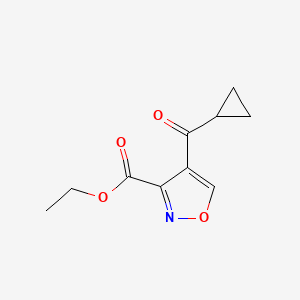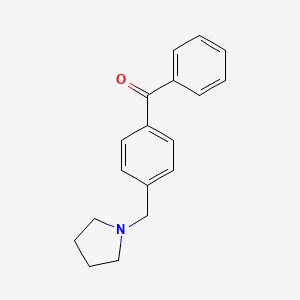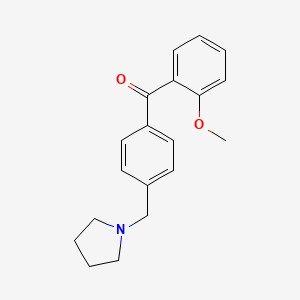
Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a cyclopropyl group, which is a three-membered carbon ring, and a carbonyl group, which consists of a carbon atom double-bonded to an oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through various methods. For example, cyclopropane structures can be synthesized through reactions involving carbene or carbenoid intermediates . Isoxazole rings can be formed through 1,3-dipolar cycloaddition or through the reaction of a nitrile oxide with an alkene .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the cyclopropyl ring, and the carbonyl group. The isoxazole ring is aromatic and planar, while the cyclopropyl ring is non-planar due to its small size .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the carbonyl group. The isoxazole ring can participate in various reactions such as nucleophilic substitutions and additions . The carbonyl group is also quite reactive and can undergo a variety of reactions, including nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring could contribute to its aromaticity and stability . The carbonyl group is polar, which could influence the compound’s solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate and its derivatives are primarily involved in synthesis applications. McMurry (2003) detailed a general synthesis method for 4-isoxazolecarboxylic esters, including ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, highlighting the compound's role in the formation of heterocyclic compounds (McMurry, 2003). Similarly, Moorthie et al. (2007) developed an efficient synthesis method for ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, emphasizing the compound's utility in large-scale chemical synthesis (Moorthie et al., 2007).
Biomedical Applications
In biomedical research, derivatives of Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate have been explored for their potential therapeutic properties. Raghavendra et al. (2016) synthesized compounds related to this chemical and evaluated them for antimicrobial and antioxidant activities, finding significant potential in certain derivatives (Raghavendra et al., 2016). Similarly, Markosyan et al. (2020) developed methods for synthesizing derivatives and evaluated them for antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020).
Polymer Chemistry
In the field of polymer chemistry, derivatives of Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate have been used in innovative synthesis methods. Pang et al. (2003) reported on the oligomerization of a related compound using horseradish peroxidase as a catalyst, indicating the compound's versatility in polymer formation (Pang et al., 2003).
Green Chemistry Applications
Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate and its derivatives also find applications in green chemistry. For instance, Kiyani and Mosallanezhad (2018) used a derivative in the synthesis of isoxazole-5(4H)-ones, emphasizing environmentally friendly methods (Kiyani & Mosallanezhad, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(cyclopropanecarbonyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-14-10(13)8-7(5-15-11-8)9(12)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIFCSUZZBKEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217111 |
Source


|
| Record name | Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate | |
CAS RN |
952182-95-5 |
Source


|
| Record name | Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)



![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)
![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)
![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)



